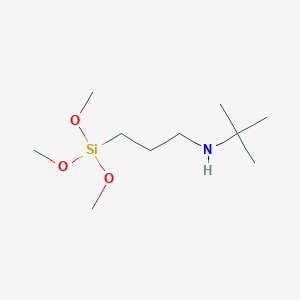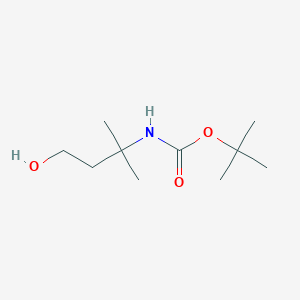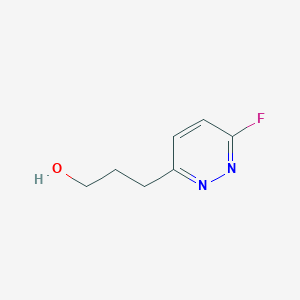
3-(6-Fluoropyridazin-3-yl)propan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(6-Fluoropyridazin-3-yl)propan-1-ol is a chemical compound that has been gaining attention in the field of scientific research in recent years. This compound has shown potential in various applications, including medicinal chemistry, drug discovery, and biological research. In
Mechanism Of Action
The mechanism of action of 3-(6-Fluoropyridazin-3-yl)propan-1-ol involves the inhibition of specific enzymes, such as PKB/Akt. This inhibition leads to the modulation of various cellular processes, including cell survival, proliferation, and metabolism. In addition, this compound has been found to inhibit the activity of certain viral enzymes, such as the hepatitis C virus NS5B polymerase, which is involved in viral replication.
Biochemical And Physiological Effects
The biochemical and physiological effects of 3-(6-Fluoropyridazin-3-yl)propan-1-ol are diverse and depend on the specific enzyme or pathway targeted by the compound. Inhibition of PKB/Akt, for example, can lead to the induction of apoptosis (programmed cell death) in cancer cells and the reduction of inflammation in various disease states. Inhibition of viral enzymes can lead to the suppression of viral replication and the prevention of viral infection.
Advantages And Limitations For Lab Experiments
The advantages of using 3-(6-Fluoropyridazin-3-yl)propan-1-ol in lab experiments include its potency, selectivity, and ease of synthesis. However, there are also limitations to its use, such as its potential toxicity and the need for further optimization to improve its pharmacokinetic properties.
Future Directions
There are several future directions for the study of 3-(6-Fluoropyridazin-3-yl)propan-1-ol. These include the development of more potent and selective analogs, the optimization of pharmacokinetic properties, and the exploration of its potential applications in various disease states. Additionally, the compound's mechanism of action could be further elucidated to better understand its effects on specific cellular processes and pathways. Overall, the study of 3-(6-Fluoropyridazin-3-yl)propan-1-ol holds promise for the development of new therapeutic agents and the advancement of scientific research.
Synthesis Methods
The synthesis of 3-(6-Fluoropyridazin-3-yl)propan-1-ol involves the reaction between 6-fluoropyridazine and 3-chloropropan-1-ol in the presence of a base. The reaction is carried out under reflux conditions for several hours, resulting in the formation of the desired product. The purity of the product can be improved by recrystallization.
Scientific Research Applications
3-(6-Fluoropyridazin-3-yl)propan-1-ol has been extensively studied for its potential applications in medicinal chemistry and drug discovery. It has been found to exhibit potent inhibitory activity against several enzymes, including protein kinase B (PKB/Akt), which is involved in various cellular processes such as cell survival, proliferation, and metabolism. This compound has also been shown to have anti-inflammatory, anti-cancer, and anti-viral properties.
properties
CAS RN |
174607-40-0 |
|---|---|
Product Name |
3-(6-Fluoropyridazin-3-yl)propan-1-ol |
Molecular Formula |
C7H9FN2O |
Molecular Weight |
156.16 g/mol |
IUPAC Name |
3-(6-fluoropyridazin-3-yl)propan-1-ol |
InChI |
InChI=1S/C7H9FN2O/c8-7-4-3-6(9-10-7)2-1-5-11/h3-4,11H,1-2,5H2 |
InChI Key |
XLPLUSWEEYAHRR-UHFFFAOYSA-N |
SMILES |
C1=CC(=NN=C1CCCO)F |
Canonical SMILES |
C1=CC(=NN=C1CCCO)F |
synonyms |
3-Pyridazinepropanol,6-fluoro-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



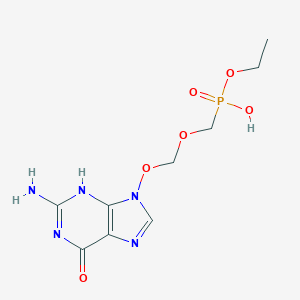
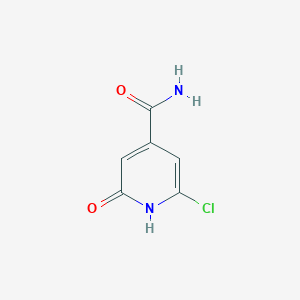
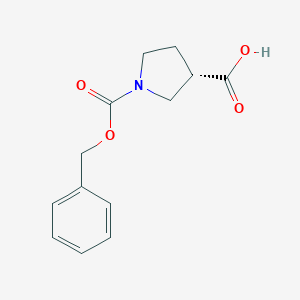
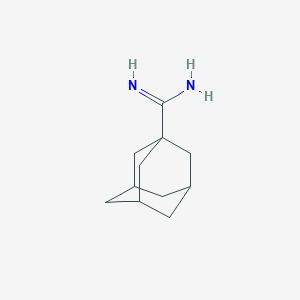
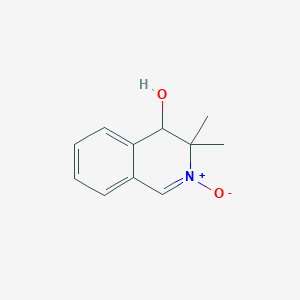
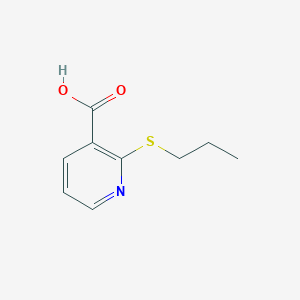
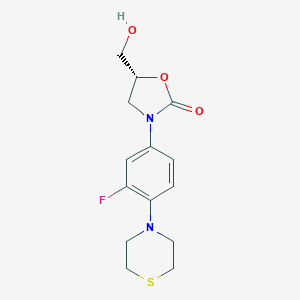
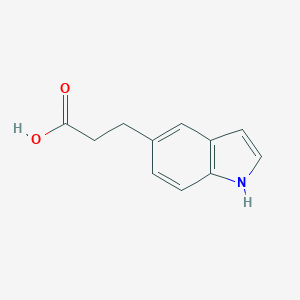
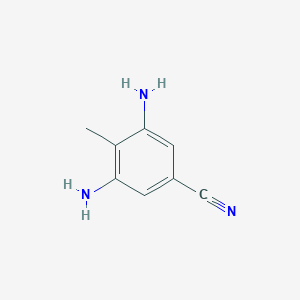
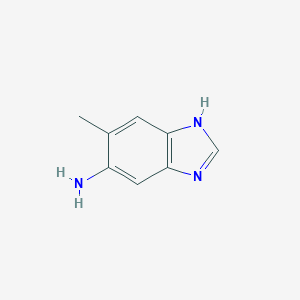
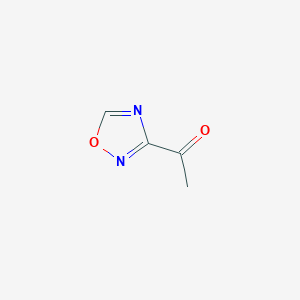
![1-([1,3]Oxazolo[4,5-b]pyridin-2-yl)ethanone](/img/structure/B71068.png)
